molecular formula C8H11NO3 B1287804 methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 362703-30-8

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1287804
CAS RN: 362703-30-8
M. Wt: 169.18 g/mol
InChI Key: ZOCVBMSJKWEGQO-UHFFFAOYSA-N
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Description

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is also known as MCTP or Pyranomycin. The compound has a pyran ring structure with a cyanide group attached to it.


Molecular Structure Analysis

The InChI code for Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is 1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has a molecular weight of 169.18 .

Scientific Research Applications

Medicine: Drug Synthesis and Development

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is utilized in the pharmaceutical industry for the synthesis of various drugs. Its structure serves as a building block in the creation of compounds with potential therapeutic effects. For instance, it can be used to develop inhibitors for enzymes like IRAK4, which are significant in the treatment of inflammatory diseases .

Agriculture: Pesticide and Herbicide Formulation

In agriculture, this compound finds application in the formulation of pesticides and herbicides. Its chemical properties allow it to be a precursor in synthesizing substances that control pests and weeds, thereby enhancing crop protection and yield .

Materials Science: Polymer Synthesis

The compound’s reactivity makes it a valuable monomer in polymer synthesis. It contributes to creating novel polymeric materials with desirable properties such as increased durability, flexibility, and resistance to environmental factors .

Environmental Science: Biodegradable Materials

Environmental research leverages methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate to develop biodegradable materials. These materials aim to reduce environmental pollution by breaking down naturally without leaving harmful residues .

Food Industry: Flavor and Fragrance Agents

Though not directly used as a food additive, this compound is involved in synthesizing flavor and fragrance agents. It helps in creating complex molecules that mimic natural flavors and scents, which are then used in food products and perfumes .

Energy Production: Biofuel Research

In the field of energy production, researchers explore the use of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in biofuel production. Its chemical structure is investigated for potential conversion into biofuels that are more sustainable and environmentally friendly than traditional fossil fuels .

Chemical Synthesis: Multicomponent Reactions

This compound is pivotal in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. It acts as a reactant in MCRs to produce a wide range of heterocyclic compounds with applications in medicinal chemistry and material science .

Pharmaceuticals: Active Pharmaceutical Ingredients (APIs)

Lastly, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is instrumental in synthesizing active pharmaceutical ingredients (APIs). Its versatility allows for the creation of APIs that are crucial for developing new medications to treat various diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

methyl 4-cyanooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVBMSJKWEGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587389
Record name Methyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

CAS RN

362703-30-8
Record name 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362703-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyanooxane-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl cyanoacetate (2.50 mL, 28.3 mmol) and 2-bromoethyl ether (4.63 mL, 36.8 mol) were dissolved in acetone (50 ml). To this, potassium carbonate (9.78 g, 70.8 mmol) was added and the mixture was heated to reflux for 8 hours. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, yield: 61%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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